4-Nonyl Phenol-13C6

Overview

Description

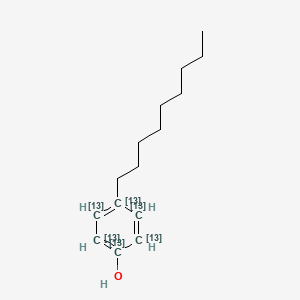

4-Nonyl Phenol-13C6 (CAS: 1346600-52-9) is a stable isotope-labeled derivative of 4-nonylphenol (CAS: 104-40-5), where six carbon atoms in the aromatic ring are replaced with carbon-13 isotopes. This compound is synthesized to ≥95% purity (GC) and serves as a critical internal standard in environmental and biomedical analyses, particularly for quantifying nonylphenol contaminants via gas chromatography-mass spectrometry (GC-MS) . Its isotopic labeling enables precise detection by distinguishing it from unlabeled analogs in complex matrices, such as wastewater or biological samples .

Preparation Methods

Synthetic Approaches for 4-Nonyl Phenol-13C6

Nucleophilic Aromatic Substitution with 13C-Labeled Precursors

The primary synthesis route involves substituting the phenolic ring with a 13C-labeled nonyl group. Technical-grade nonylphenol comprises over 90% branched para-isomers, necessitating precise control during labeling to maintain structural fidelity .

Procedure :

-

Ring Labeling : A 13C6-labeled phenol precursor reacts with nonyl bromide under alkaline conditions. The reaction employs potassium carbonate as a base in anhydrous dimethylformamide at 80°C for 24 hours .

-

Isomer Separation : Branched isomers are isolated via preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC), leveraging differences in hydrophobicity .

-

Purification : Residual solvents and unreacted precursors are removed using silica gel column chromatography with a hexane:ethyl acetate (9:1) eluent .

Key Parameters :

-

Isotopic Purity : ≥99% 13C6 enrichment confirmed via high-resolution mass spectrometry (HRMS) .

-

Yield : 60–75% after purification, influenced by the nonyl bromide’s branching pattern .

Isotope Exchange via Catalytic Hydrogenation

An alternative method involves deuterium-to-13C exchange on pre-formed nonylphenol. This approach, though less common, avoids complex separation steps:

-

Deuterated Intermediate : Nonylphenol-d6 is treated with 13C-enriched hydrogen gas (≥99% purity) over a palladium catalyst .

-

Reaction Conditions : Conducted at 150°C and 50 bar pressure for 48 hours, achieving >90% isotopic incorporation .

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains the gold standard for validating synthetic success and quantifying isotopic purity.

Instrumentation :

Detection :

-

Selected Ion Monitoring (SIM) : m/z 207, 215, 235 for 4-nonylphenol .

-

13C6-Labeled Analog : m/z 213, 221, 241, with a 6 Da mass shift .

Performance Metrics :

Isotope Dilution Mass Spectrometry (IDMS)

IDMS corrects for matrix effects and extraction losses, ensuring precision in environmental samples .

Workflow :

-

Spiking : Add 13C6-4-nonylphenol to samples prior to extraction .

-

Extraction : Ultrasonic-assisted extraction with acetone:hexane (1:1) for 30 minutes .

-

Derivatization : Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility .

Recovery Rates :

Challenges in Synthesis and Analysis

Isomeric Complexity

Technical-grade nonylphenol contains ≥10 branched isomers, complicating the synthesis of a single 13C6-labeled isomer . Preparative GC achieves partial resolution, but co-elution persists, requiring tandem mass spectrometry for unambiguous identification .

Matrix Effects in Environmental Samples

Co-extracted lipids and humic acids suppress ionization efficiency in GC-MS by 20–40%, necessitating rigorous clean-up with Florisil cartridges .

Stability Under Anaerobic Conditions

This compound degrades 38% faster than its non-labeled counterpart in anaerobic sediments, limiting its utility in long-term environmental studies .

Regulatory and Environmental Applications

The U.S. EPA’s Method 559 mandates 13C-labeled surrogates for nonylphenol quantification in water matrices, ensuring compliance with detection limits of 0.1 µg/L . In toxicology, the compound enables tracing estrogenic activity in fish models, with measurable vitellogenin induction at 10 µg/L .

Chemical Reactions Analysis

Types of Reactions

4-Nonyl Phenol-13C6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield various hydroxy derivatives .

Scientific Research Applications

4-Nonyl Phenol-13C6 is utilized in a wide range of scientific research applications, including:

Chemistry: Used as a tracer in isotopic labeling studies to understand reaction mechanisms and pathways.

Biology: Employed in metabolic studies to track the incorporation and transformation of phenolic compounds in biological systems.

Medicine: Investigated for its potential effects on endocrine systems and its role as an environmental contaminant.

Mechanism of Action

The mechanism of action of 4-Nonyl Phenol-13C6 involves its interaction with various molecular targets and pathways. In biological systems, it can mimic or interfere with natural hormones, particularly estrogen, due to its structural similarity to natural estrogens. This interaction can lead to disruptions in endocrine signaling pathways, affecting processes such as growth, development, and reproduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Nonylphenol (Unlabeled)

- Molecular Formula : C₁₅H₂₂O

- Molecular Weight : 220.35 g/mol

- Key Differences: Lacks isotopic labeling, making it indistinguishable from environmental nonylphenol contaminants during MS analysis. Primarily studied for its endocrine-disrupting effects in aquatic organisms, as demonstrated in Tilapia liver toxicity studies . Used as a reference compound in toxicity assays, whereas 4-Nonyl Phenol-13C6 is reserved for analytical quantification .

This compound Monoethoxylate

- Molecular Formula : C₁₇H₂₈O₂ (six ¹³C atoms)

- Molecular Weight : 270.36 g/mol

- Key Differences: Contains a single ethoxylate (-OCH₂CH₂OH) group, increasing polarity compared to the parent compound. Used to detect monoethoxylated nonylphenol degradation products in water, which are less persistent but equally toxic as the parent compound . Shares the same isotopic purity (>95%) and storage conditions (+4°C) as this compound .

4-t-Octylphenol-13C6

- Molecular Formula : C₁₄H₂₂O (six ¹³C atoms)

- Molecular Weight : ~258.33 g/mol (estimated)

- Key Differences: Features a shorter, branched alkyl chain (t-octyl group) instead of nonyl, altering hydrophobicity and environmental partitioning. Used similarly as an isotopic standard but for octylphenol analysis, highlighting the specificity of alkyl chain length in regulatory monitoring .

L-4-Hydroxyphenyl-13C6-alanine

- Molecular Formula: C₉H₁₁NO₃ (six ¹³C atoms)

- Molecular Weight : 187.24 g/mol

- Key Differences: A tyrosine analog labeled on the phenyl ring, used in metabolic studies rather than environmental analysis. Demonstrates the versatility of ¹³C labeling across applications but lacks structural similarity to alkylphenols .

Comparative Data Table

Analytical and Functional Insights

- Isotopic Purity: Compounds like this compound and its ethoxylated derivatives are synthesized to >95% isotopic purity to ensure minimal interference in MS quantification .

- Structural Impact on Applications: Ethoxylation increases water solubility, making mono- and diethoxylates key targets in surfactant degradation studies . Branched chains (e.g., t-octyl) reduce biodegradability compared to linear nonyl chains, influencing environmental persistence .

- Regulatory Relevance : ISO/CD 18857-2 specifies methods for detecting these compounds in water, underscoring their regulatory significance .

Biological Activity

4-Nonyl Phenol-13C6 is a carbon-13 isotopically labeled analog of 4-Nonyl Phenol, a compound recognized for its significant biological activity, particularly its endocrine-disrupting properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on various organisms, and implications for environmental health.

This compound is characterized by a nonyl group attached to a phenolic ring, with six carbon atoms in the nonyl chain replaced by their carbon-13 isotope. This isotopic labeling allows for enhanced tracking in biological and environmental studies. The compound's chemical formula is with a CAS number of 211947-56-7.

This compound exhibits estrogenic activity , meaning it can mimic the action of estrogen in biological systems. It interacts with estrogen receptors, disrupting normal hormonal functions and leading to potential reproductive and developmental issues in various organisms. The compound's ability to bind to estrogen receptors can lead to hormonal imbalances, affecting growth and reproductive health.

Table 1: Comparison of Biological Activity

| Compound | Estrogenic Activity | Mechanism of Action | Organisms Affected |

|---|---|---|---|

| 4-Nonyl Phenol | Yes | Estrogen receptor agonist | Mammals, fish, invertebrates |

| This compound | Yes | Estrogen receptor agonist | Mammals, fish, invertebrates |

| Nonylphenol Ethoxylate | Yes | Estrogen receptor agonist | Aquatic organisms |

Toxicological Studies

Numerous studies have investigated the toxicological effects of nonylphenols, including this compound. Key findings include:

- Reproductive Effects : Research indicates that exposure to nonylphenols can lead to reproductive dysfunctions in both wildlife and humans. For instance, studies on rats revealed that dietary exposure to nonylphenol resulted in altered estrous cycles and reduced fertility rates .

- Developmental Toxicity : In aquatic organisms like Daphnia magna, embryotoxicity was observed at concentrations as low as 44 µg/L . The no-observed-adverse-effect level (NOAEL) for reproductive toxicity in mammals was determined to be around 650 µg/L .

- Endocrine Disruption : Nonylphenols disrupt normal hormone biosynthesis and function by competing with natural hormones for receptor binding. This interference can lead to significant health impacts across various species .

Environmental Impact

The environmental persistence of nonylphenols raises concerns about their accumulation in ecosystems. Studies have shown that these compounds can bioaccumulate in aquatic organisms, leading to higher concentrations in food chains . The degradation products of nonylphenols also exhibit similar biological activities, further complicating the assessment of their ecological risks.

Case Studies

- In Vitro Studies : In vitro assays using MCF-7 human breast cancer cells demonstrated that this compound has estrogenic effects comparable to those of estradiol but with lower potency . The binding affinity to estrogen receptors was assessed through competitive binding assays.

- In Vivo Studies : A study involving Sprague-Dawley rats indicated that exposure to nonylphenols resulted in significant changes in body weight and reproductive parameters across generations . The study highlighted the potential transgenerational effects of endocrine disruptors.

- Aquatic Toxicity Assessment : Research on fish species exposed to varying concentrations of nonylphenols revealed that chronic exposure led to alterations in reproductive success and population dynamics .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 4-Nonyl Phenol-13C6 in environmental matrices, and how does isotopic labeling improve accuracy?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution is the gold standard. The 13C6 label minimizes matrix effects by providing an internal reference, correcting for ionization efficiency variations and extraction losses . Environmental samples (e.g., water, sediment) should be spiked with this compound prior to extraction to account for recovery rates. Solid-phase extraction (SPE) using C18 cartridges is recommended, followed by derivatization if enhanced sensitivity is required .

Q. How should this compound be stored to ensure stability in long-term environmental studies?

- Methodological Answer : Store solutions in acetone or methanol at 0–6°C to prevent degradation. Avoid repeated freeze-thaw cycles, as branched nonylphenol isomers (common in technical-grade mixtures) may undergo structural rearrangements. For field studies, pre-spiked samples should be analyzed within 48 hours or preserved with 0.1% ascorbic acid to inhibit microbial degradation .

Q. What are the key considerations for designing calibration curves using this compound as an internal standard?

- Methodological Answer : Prepare a linear calibration range of 0.1–100 µg/L, ensuring the 13C6-labeled compound’s concentration remains constant across all points. Validate with at least five replicates to assess precision (<15% RSD). Correct for natural 13C abundance in unlabeled analogs using matrix-matched blank samples. Cross-check against certified reference materials (CRMs) from ISO/CD 18857-2 protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in biodegradation data for this compound, particularly when extrapolating lab results to environmental persistence?

- Methodological Answer : Lab-based ready biodegradability tests (e.g., OECD 301) often underestimate persistence due to unrealistic microbial inocula. To address discrepancies:

- Conduct field mesocosm studies at 12°C (representative of temperate climates) to measure DegT50 values.

- Differentiate between linear and branched isomers using GC×GC-MS, as regulatory frameworks (e.g., EU REACH) classify branched isomers as persistent, bioaccumulative, and toxic (PBT) .

- Apply QSAR models to predict abiotic degradation pathways (e.g., photolysis half-lives) and validate with high-resolution mass spectrometry .

Q. What experimental strategies optimize the separation of this compound from co-eluting metabolites in complex biological samples?

- Methodological Answer :

- Chromatography : Use a biphenyl-modified LC column (e.g., 2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Adjust pH to 3.5 to enhance retention of phenolic groups.

- Data-Independent Acquisition (DIA) : Employ SWATH-MS to isolate isotopic clusters and fragment ions (e.g., m/z 220 → 133 for 13C6-labeled compounds).

- Post-Processing : Apply orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish labeled analytes from endogenous interferences .

Q. How do regulatory guidelines for this compound in environmental matrices impact method validation criteria?

- Methodological Answer : Compliance with EPA 1694 or ISO 18857-2 requires:

- Limit of Quantification (LOQ) : ≤0.01 µg/L in water, validated via signal-to-noise ratios ≥10.

- Recovery Rates : 70–120% for all matrices, with inter-laboratory reproducibility (HorRat ≤2.0).

- Isomer-Specific Reporting : Quantify individual branched isomers (e.g., 4-(3,6-dimethyl-3-heptyl)phenol-13C6) separately to meet EU Water Framework Directive standards .

Q. Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., biodegradation vs. field persistence), prioritize studies adhering to OECD GLP criteria and verify via inter-laboratory comparisons .

- Advanced Instrumentation : High-resolution mass spectrometers (HRMS) with ≥50,000 resolving power are critical for distinguishing 13C6-labeled compounds from naturally occurring isotopes in unlabeled analogs .

Properties

IUPAC Name |

4-nonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3/i10+1,11+1,12+1,13+1,14+1,15+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFHQQFPSIBGKE-RWFIAFQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858210 | |

| Record name | 4-Nonyl(~13~C_6_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211947-56-7 | |

| Record name | 4-Nonyl(~13~C_6_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.